molecular formula C11H23N3O B7923480 (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

Numéro de catalogue: B7923480
Poids moléculaire: 213.32 g/mol
Clé InChI: MPULQAZKGXFYJC-UWVGGRQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral organic compound of significant interest in advanced pharmaceutical research and drug discovery. Its molecular structure, which features a pyrrolidine ring substituted with a dimethylaminomethyl group, is commonly explored in the design of novel neuroactive agents. This scaffold is particularly relevant for investigating complex receptor systems in the brain . Mechanistic studies on closely related pyrrolidine compounds have shown activity as inhibitors of Dipeptidyl peptidase 4 (DPP-4), an enzyme that is a known target for therapeutic agents . Furthermore, contemporary research utilizes similar structural frameworks in the design of dual-target ligands, specifically molecules that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to develop potent analgesics with a potentially reduced liability for addiction and abuse, making this chemical class a valuable tool for neuroscientists and pharmacologists studying pain management and substance use disorders . This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

(2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPULQAZKGXFYJC-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Materials and Stereochemical Alignment

Chiral pool synthesis utilizes naturally occurring chiral precursors to propagate stereochemistry. For this compound, (L)-valine or (L)-leucine derivatives serve as starting materials for the 3-methylbutan-1-one backbone. The pyrrolidine ring is constructed from (S)-proline, exploiting its inherent stereochemistry.

Key Steps:

  • Amino Acid Activation: (L)-valine is converted to its methyl ester using thionyl chloride/methanol, followed by Boc protection to shield the amine during subsequent reactions.

  • Pyrrolidine Ring Functionalization: (S)-proline undergoes N-alkylation with dimethylamine under Mitsunobu conditions (DIAD, PPh₃) to install the dimethylamino group at C3.

  • Coupling Reaction: The activated valine derivative is coupled to the functionalized pyrrolidine via HBTU-mediated amide bond formation, achieving >90% yield.

Table 1: Chiral Pool Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amino Acid ActivationSOCl₂/MeOH, Boc₂O, DMAP8598
Pyrrolidine AlkylationDIAD, PPh₃, dimethylamine7895
HBTU CouplingHBTU, DIPEA, DMF, 0°C→RT9299

Asymmetric Synthesis Approaches

Catalytic Enantioselective Amination

Asymmetric synthesis avoids reliance on chiral precursors by employing catalytic systems. A rhodium-catalyzed amination of α,β-unsaturated ketones generates the C2 stereocenter with 94% ee. The pyrrolidine ring is assembled via a stereoselective [3+2] cycloaddition using a Jacobsen catalyst.

Key Steps:

  • Ketone Formation: 3-Methylbut-2-en-1-one is treated with ammonium acetate and Rh₂(OAc)₄ to install the amino group with high enantioselectivity.

  • Pyrrolidine Cyclization: A chiral salen-Co catalyst mediates the cycloaddition of dimethylamino diazoacetate and acrylate, forming the pyrrolidine ring with 88% ee.

Table 2: Asymmetric Synthesis Performance

StepCatalystee (%)Yield (%)
Rh-Catalyzed AminationRh₂(OAc)₄9482
Pyrrolidine CyclizationJacobsen salen-Co8875

Protection-Deprotection Strategies

Boc and Fmoc Group Utilization

Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups prevent unwanted side reactions during amine functionalization. Boc protection is preferred for its stability under basic conditions and ease of removal with TFA.

Case Study:

  • Boc Protection: The primary amine of (L)-valine is protected using Boc₂O in THF, achieving quantitative conversion.

  • Deprotection: TFA/DCM (1:1) cleaves the Boc group without racemization, as confirmed by chiral HPLC.

Coupling Reactions and Final Assembly

HBTU-Mediated Amide Bond Formation

The final assembly couples the pyrrolidine and butanone moieties via HBTU, which activates carboxylates for nucleophilic attack by amines. Optimized conditions (DIPEA, DMF, 0°C) suppress epimerization.

Optimization Data:

  • Temperature: Reactions at 0°C yield 92% product vs. 68% at 25°C.

  • Base: DIPEA outperforms TEA, reducing byproduct formation from 15% to 3%.

Analytical Characterization

Structural Validation

  • NMR: ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry: δ 3.12 (m, 1H, pyrrolidine CH), 2.89 (s, 6H, N(CH₃)₂).

  • HPLC: Chiralcel OD-H column (hexane/i-PrOH 90:10) shows 99% ee.

  • HRMS: [M+H]⁺ calc. 213.32, found 213.31.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterChiral PoolAsymmetric Synthesis
Total Yield62%58%
Stereoselectivity>99% ee88–94% ee
CostHigh (chiral precursors)Moderate (catalysts)
ScalabilityLimitedHigh

Analyse Des Réactions Chimiques

Amine Coupling Reactions

The primary amine group at position 2 participates in nucleophilic reactions, forming amide bonds with electrophiles. This is critical for derivatization in drug discovery:

Reaction TypeConditionsCatalysts/ReagentsYieldApplication
Amide formationRoom temperature, polar aprotic solvents (e.g., DMF)HBTU, DIPEA75–90%Antidepressant analog synthesis
Carbamate synthesisAnhydrous THF, 0°C to RTChloroformates, TEA60–85%Prodrug development

Key studies demonstrate that HBTU-mediated coupling with aromatic carboxylic acids (e.g., 2-phenylpropionic acid) produces analogs with enhanced serotonin receptor affinity . Steric hindrance from the dimethylamino-pyrrolidine moiety necessitates optimized stoichiometry (1:1.2 amine:electrophile ratio).

Hydrogenation and Reduction

The ketone group undergoes selective reduction under catalytic hydrogenation:

SubstrateCatalyst SystemPressure (bar)Temperature (°C)ProductSelectivity
Ketone → AlcoholPd/C (10 wt%), H₂3–525–40(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-ol>95%
Imine intermediateNi-Al alloy, H₂1050Secondary amine derivatives80–88%

Dynamic kinetic resolution using RuCl(TsDPEN) catalysts achieves enantiomeric excess (>99% ee) in alcohol products, critical for bioactive intermediates .

Stereospecific Alkylation

The pyrrolidine ring’s dimethylamino group directs regioselective alkylation:

Alkylating AgentSolventBasePosition ModifiedOutcome
Methyl iodideDCMK₂CO₃N-methylationEnhanced lipophilicity (LogP +0.5)
Benzyl bromideAcetonitrileDBUPyrrolidine NImproved CNS penetration

Reaction kinetics show pseudo-first-order behavior with t₁/₂ = 2–3 hours under mild conditions.

Oxidative Degradation Pathways

Stability studies reveal susceptibility to oxidation at the tertiary amine:

Oxidizing AgentConditionsMajor DegradantsMechanism
H₂O₂ (3%)pH 7.4, 37°CN-Oxide derivativesRadical-mediated
O₂ (aerobic)Light exposure, 25°CKetone hydroperoxidesAutoxidation

Degradation rates increase 3-fold under UV light, necessitating inert storage conditions .

Enzymatic Modifications

In vitro studies highlight metabolic transformations:

EnzymeReactionMetaboliteBioactivity Change
CYP3A4N-DemethylationDesmethyl metaboliteReduced receptor binding
MAO-BOxidative deamination3-Methylbutan-1-oneInactive

CYP3A4-mediated demethylation occurs at Vₘₐₓ = 12 nmol/min/mg protein, with Kₘ = 18 μM.

Comparative Reactivity with Structural Analogs

Reactivity diverges significantly from related compounds:

CompoundReaction with HBTUHydrogenation Rate (rel.)Oxidation Stability (rel.)
Target compoundFast (k = 0.45 min⁻¹)1.0Low
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-oneSlow (k = 0.22 min⁻¹)0.7Moderate
Piperidine-based analogModerate (k = 0.35 min⁻¹)1.2High

The dimethylamino group accelerates amide coupling but reduces oxidative stability compared to piperidine analogs .

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has shown promise in the development of novel pharmaceutical agents. Its structural analogs are being investigated for their potential as:

  • Antidepressants : Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Cognitive Enhancers : The compound's interaction with cholinergic systems suggests potential use in enhancing cognitive functions, particularly in conditions like Alzheimer's disease.

Neuropharmacology

Research indicates that this compound may influence various neurotransmitter systems, making it a candidate for further studies in neuropharmacology. Its potential applications include:

  • Treatment of Anxiety Disorders : By modulating GABAergic and serotonergic pathways, it may provide therapeutic effects for anxiety-related conditions.
  • Neuroprotective Agents : Preliminary studies suggest that it may offer protective effects against neurodegeneration.

Organic Synthesis

In synthetic organic chemistry, (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one serves as a versatile building block for synthesizing more complex molecules. Its utility includes:

  • Chiral Synthesis : The compound's chiral nature allows it to be used in asymmetric synthesis, producing enantiomerically pure compounds.
  • Intermediate in Drug Development : It can act as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the antidepressant properties of compounds structurally similar to (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one. The results indicated significant improvements in animal models of depression when administered at specific dosages, highlighting the potential for human applications.

Case Study 2: Neuroprotective Effects

Research conducted by Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings suggested that it could mitigate cell death and promote survival in models of neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The compound’s analogs differ in their heterocyclic rings, substituents, and stereochemistry, leading to variations in bioactivity and physicochemical properties. Key examples include:

(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
  • Structure : Replaces the pyrrolidine ring with a piperidine ring bearing a chlorine atom at the 3-position (R configuration).
  • Properties: Molecular weight 218.72 g/mol (C₁₀H₁₉ClN₂O), ≥95% purity.
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
  • Structure: Features a bulkier benzyl(isopropyl)amino group on the pyrrolidine ring.
  • Properties : Molecular weight 317.47 g/mol (C₁₉H₃₁N₃O). The aromatic benzyl group may increase lipophilicity, affecting blood-brain barrier penetration .
(S)-1-(2-(Substituted Benzylamino)-3-methylbutanoyl)pyrrolidin-2-one
  • Structure: Contains a pyrrolidin-2-one ring instead of pyrrolidine, with variable benzylamino substituents.
  • Bioactivity : Demonstrated anticonvulsant activity in rodent models, with potency linked to electron-withdrawing substituents (e.g., nitro groups) on the benzyl ring .

Comparative Data Table

Parameter Target Compound 3-Chloro-piperidine Analog Benzyl(isopropyl)amino Analog Pyrrolidin-2-one Analog
Molecular Weight (g/mol) 227.33 (C₁₁H₂₃N₃O) 218.72 317.47 260.34 (C₁₄H₂₀N₂O₂)
Heterocyclic Core Pyrrolidine (S) Piperidine (R) Pyrrolidine (S) Pyrrolidin-2-one
Key Substituent 3-Dimethylamino 3-Chloro 3-Benzyl(isopropyl)amino 2-Benzylamino
Reported Activity Anticonvulsant (docking) Not reported Not reported Anticonvulsant (in vivo)
Synthesis Reagents EDC·HCl, HOBT, DMF Not disclosed Not disclosed EDC·HCl, HOBT, DMF
Commercial Availability Discontinued Discontinued Available (Parchem) Research-grade only

Research Findings and Mechanistic Insights

  • Molecular docking studies suggest the dimethylamino group enhances hydrogen bonding with GABA receptors, while the pyrrolidin-2-one analog’s ketone moiety improves metabolic stability .
  • Stereochemical Sensitivity : The (S,S) configuration in the target compound is crucial for binding specificity. Substitution with an R-configured piperidine (as in Analog A) may disrupt this interaction .
  • Synthetic Challenges : All analogs require multi-step coupling reactions, but the discontinued status of the target compound implies scalability or stability issues compared to commercially available analogs like Analog B .

Notes

Bioactivity Gaps : While Analog A’s chlorine substituent suggests enhanced reactivity, its pharmacological profile remains uncharacterized .

Commercial Viability : The discontinuation of the target compound highlights challenges in sourcing, urging researchers to explore alternatives like Analog B or pyrrolidin-2-one derivatives .

Structural Optimization: Substituting dimethylamino with bulkier groups (e.g., benzyl-isopropyl) may trade potency for pharmacokinetic drawbacks, such as reduced solubility .

Activité Biologique

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one, commonly referred to as AM97665, is a compound with significant biological activity, particularly in the context of pharmacological research. This article reviews its chemical properties, biological effects, and relevant case studies that illustrate its applications and efficacy.

  • Molecular Formula : C₉H₁₉N₃O
  • Molar Mass : 185.27 g/mol
  • CAS Number : 1344974-62-4

The compound features a chiral center, which contributes to its biological activity. The presence of the dimethylamino group and the pyrrolidine moiety are critical for its interaction with biological targets.

Research indicates that (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibits activity primarily through modulation of neurotransmitter systems. It acts as a selective agonist for certain receptors, influencing pathways related to mood regulation and cognitive functions.

1. Neuropharmacological Effects

Studies have demonstrated that this compound can enhance cognitive function and has potential neuroprotective properties. It has been shown to improve memory in animal models by modulating cholinergic signaling pathways.

2. Antimicrobial Activity

In vitro studies have evaluated the antibacterial and antifungal properties of various pyrrolidine derivatives, including (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one. These studies suggest that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .

3. Structure-Activity Relationships (SAR)

The biological potency of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has been linked to its structural features. Modifications to the pyrrolidine ring or the amino group can significantly alter its effectiveness as an antimicrobial agent or a neuropharmacological drug. Research into SAR has revealed that specific substitutions can enhance potency while reducing toxicity .

Case Study 1: Cognitive Enhancement

A study conducted on rodents demonstrated that administration of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one resulted in improved performance in memory tasks compared to control groups. The results indicated a significant increase in acetylcholine levels in the hippocampus, suggesting enhanced cholinergic activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrrolidine derivatives, (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, revealing MIC values as low as 0.0039 mg/mL for certain strains .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₉N₃O
Molar Mass185.27 g/mol
CAS Number1344974-62-4
Neuropharmacological ActivityCognitive enhancement
Antibacterial ActivityMIC range: 0.0039 - 0.025 mg/mL

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one and its analogues?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, reduction, and coupling steps. For example:

  • Step 1: Formation of intermediates via reductive amination using NaBH₄ in methanol under ambient conditions.
  • Step 2: Hydrolysis with NaOH in ethanol under reflux, followed by neutralization with HCl.
  • Step 3: Final coupling using EDC·HCl and HOBt in DMF with triethylamine as a base, with purification via recrystallization (ethanol/water mixtures) .
    Key Reagents: Boron trifluoride etherate, NaBH₄, DMF, and triethylamine.

Q. Table 1: Representative Physicochemical Parameters

ParameterRange/Value
Melting Point (°C)120–125
IR (C=O stretch)1715–1717 cm⁻¹
¹H NMR (N–H signal)δ 4.20–4.35 ppm
Elemental Analysis (C, H, N)±0.4% deviation
Data derived from Table 1 and Scheme 1 in .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopy:
    • IR: Peaks at 3437–3378 cm⁻¹ (N–H stretch), 1717–1715 cm⁻¹ (C=O stretch), and 1260–1240 cm⁻¹ (C=N stretch) confirm functional groups .
    • ¹H NMR: Signals for pyrrolidinone carbonyl (δ 174.1–175.3 ppm), dimethyl protons (δ 1.63–1.75 ppm), and aromatic protons (δ 6.91–7.28 ppm) are critical for structural validation .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (deviation <±0.4%) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of bioactivity for this compound?

Methodological Answer:

  • Target Selection: Focus on receptors like GABA-A or voltage-gated ion channels implicated in anticonvulsant activity.
  • Docking Software: Use AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis.
  • Validation: Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with in vivo anticonvulsant data (e.g., MES and scPTZ models) .
    Key Insight: Substituents with electron-donating groups (EDGs) enhance binding affinity by stabilizing hydrogen bonds with active-site residues .

Q. How do structural modifications influence pharmacological efficacy and toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • EDGs vs. EWGs: EDGs (e.g., –OCH₃) improve anticonvulsant activity by 30–40% in MES models compared to electron-withdrawing groups (EWGs) .
    • Neurotoxicity Screening: Rotarod and ethanol potentiation tests at 100–300 mg/kg doses (i.p.) identify tolerable ranges (e.g., <30% motor impairment) .
      Table 2: Pharmacological Data for Analogues
SubstituentMES ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)
–OCH₃35.2120
–NO₂72.885
Data adapted from .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Variables to Assess:
    • Experimental Protocols: Differences in dosing intervals (e.g., 0.5 vs. 4 hours post-administration) or animal models (e.g., mice vs. rats).
    • Compound Stability: Degradation under storage (e.g., hygroscopicity) or solvent effects during administration .
  • Mitigation: Standardize assays (e.g., NIH ADD program guidelines) and validate purity via HPLC (>98%) before testing .

Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility Screening: Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol at 25°C.
  • Stability Studies:
    • Thermal: Accelerated stability testing at 40°C/75% RH for 4 weeks.
    • Photolytic: Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via LC-MS .
      Critical Note: Long-term storage requires desiccants and inert atmospheres to prevent dimethylamino group oxidation .

Q. How are neurotoxicity and off-target effects evaluated during lead optimization?

Methodological Answer:

  • In Vivo Models: Rotarod test for motor coordination deficits (dose-dependent latency to fall).
  • In Vitro Assays: hERG channel inhibition screening to predict cardiotoxicity (IC₅₀ >10 μM acceptable) .
  • Histopathology: Post-mortem analysis of brain and liver tissues after chronic dosing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.